4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. The process begins with the preparation of the ribofuranosyl moiety, which is then protected with tert-butyldimethylsilyl (TBDMS) groups. The protected ribofuranosyl derivative is then coupled with the pyrrolo[2,3-d]pyrimidine core under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl): This compound shares the tert-butyldimethylsilyl group but has a different core structure.
1-[4-C-Cyano-2,3,5-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-β-D-ribofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone: This compound has a similar ribofuranosyl moiety but differs in the pyrimidine core and additional functional groups.
Uniqueness
4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H31ClN4O4Si |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
7-[(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C20H31ClN4O4Si/c1-19(2,3)30(6,7)26-10-12-13-14(29-20(4,5)28-13)17(27-12)25-9-8-11-15(21)23-18(22)24-16(11)25/h8-9,12-14,17H,10H2,1-7H3,(H2,22,23,24)/t12-,13-,14-,17?/m1/s1 |
InChI Key |
WXKYMEIKPSQDLH-OMNQEHGGSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)N3C=CC4=C3N=C(N=C4Cl)N)CO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4Cl)N)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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